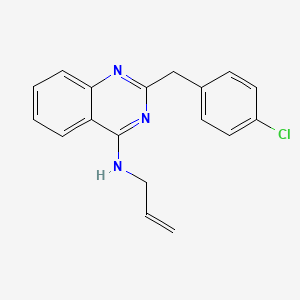

N-allyl-2-(4-chlorobenzyl)-4-quinazolinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-allyl-2-(4-chlorobenzyl)-4-quinazolinamine is a compound that falls within the class of quinazoline derivatives. These compounds are of significant interest due to their wide range of biological activities, including antimalarial, antitubercular, and antihistaminic properties. The quinazoline nucleus is a fused double ring system, consisting of a benzene ring joined to a pyrimidine ring. Substitutions on this nucleus, such as the N-allyl and 4-chlorobenzyl groups, can greatly influence the compound's pharmacological activity and physical properties.

Synthesis Analysis

The synthesis of quinazoline derivatives typically involves the condensation of dichloroquinazoline with various amines. For instance, a series of N2-aryl-N4-[(dialkylamino)alkyl]-2,4-quinazolinediamines were synthesized by condensing 2,4-dichloroquinazoline with N,N-dialkylalkylenediamines, followed by a reaction with arylamines . Another method includes the reaction of quinazoline-2,4(1H,3H)-dione with N-substituted cyclic amines in the presence of phosphoryl trichloride, which can yield chloro-substituted quinazolines . These methods highlight the versatility of quinazoline chemistry and the ability to introduce various substituents to alter the compound's properties.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is confirmed using spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. For example, the structures of N-3[4-(4-chlorophenyl thiazole-2-yl)-2-amino methyl] quinazoline-4(3H)-one derivatives were confirmed based on their IR and 'H NMR spectra . These techniques are crucial for verifying the identity and purity of synthesized compounds before they are tested for biological activity.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, which are essential for their synthesis and modification. The reaction of quinazoline-2,4(1H,3H)-dione with N-substituted cyclic amines, for example, can lead to chloro-substituted quinazolines . Additionally, cyclization reactions can be used to create complex structures such as quinazolinocarboline alkaloids from simpler quinazolinone precursors . These reactions are not only important for the synthesis of new compounds but also for understanding the reactivity and potential transformations of quinazoline derivatives under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the quinazoline nucleus. These properties are important for the compound's application in medicinal chemistry, as they affect the drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of chloro, trifluoromethyl, and methoxy groups, as seen in N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine, can significantly alter these properties . Understanding these properties is crucial for the design of new drugs with optimal pharmacokinetic profiles.

Applications De Recherche Scientifique

Antimalarial Activity

A study on N2-aryl-N4-[(dialkylamino)alkyl]- and N4-aryl-N2-[(dialkylamino)alkyl]-2,4-quinazolinediamines, related to N-allyl-2-(4-chlorobenzyl)-4-quinazolinamine, demonstrated significant antimalarial activity. These compounds were synthesized and evaluated for their potential in antimalarial treatments (Elslager et al., 1981).

Synthesis and Chemical Reactivity

The reaction of quinazoline-2,4(1H,3H)-dione with N-allyl cyclic amines, similar to N-allyl-2-(4-chlorobenzyl)-4-quinazolinamine, has been studied, yielding various quinazoline derivatives. This work is crucial in understanding the synthesis pathways and potential applications of quinazoline derivatives (Yoshida, Tanaka, & Ohtaka, 1991).

Organometallic Chemistry

Research on rhodium-catalyzed reactions involving 2-(N-allyl-N-benzylamino) benzylamine, which is structurally related to N-allyl-2-(4-chlorobenzyl)-4-quinazolinamine, has contributed to the field of organometallic chemistry. These studies have implications for the synthesis of complex organic compounds (Campi, Jackson, McCubbin, & Trnacek, 1996).

Inhibitors of Nitric Oxide Synthase

A novel class of nitric oxide synthase inhibitors, including 2-substituted 1,2-dihydro-4-quinazolinamines, has been discovered. These compounds exhibit selective inhibition of inducible nitric oxide synthase and have shown efficacy in inflammatory disease models (Tinker et al., 2003).

Biopharmaceutical Activities

AG-1478, a compound structurally similar to N-allyl-2-(4-chlorobenzyl)-4-quinazolinamine, exhibits potent antiproliferative activity. This compound's UV-Vis absorption spectra and molecular structure have been studied, providing insights into its biopharmaceutical applications (Khattab et al., 2016).

Antiproliferative Bioactivity

A study on 4-methyl-2-quinazolinamine, an analog of N-allyl-2-(4-chlorobenzyl)-4-quinazolinamine, revealed its potent antiproliferative bioactivity. This research contributes to understanding the potential of quinazolinamine derivatives in cancer treatment (Vollmar, Thorn, Schuberth, & Grond, 2009).

Propriétés

IUPAC Name |

2-[(4-chlorophenyl)methyl]-N-prop-2-enylquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3/c1-2-11-20-18-15-5-3-4-6-16(15)21-17(22-18)12-13-7-9-14(19)10-8-13/h2-10H,1,11-12H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVJRPOKJOVCKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC(=NC2=CC=CC=C21)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-2-(4-chlorobenzyl)-4-quinazolinamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-chlorophenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B3007353.png)

![2-[1-(1-Benzylpyrrolidin-3-yl)triazol-4-yl]benzaldehyde](/img/structure/B3007355.png)

![2-(2-Chlorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B3007363.png)

![N-(3-methyl-4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B3007365.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3007369.png)

![8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3007371.png)

![methyl 4-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B3007374.png)